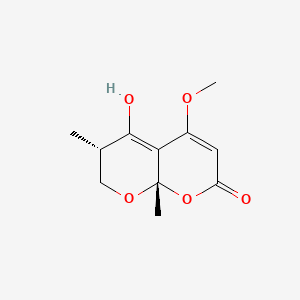
Chlamydosporal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlamydosporal is a complex organic compound belonging to the class of pyran derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlamydosporal can be achieved through multicomponent reactions. One efficient method involves the use of a three-component reaction, which includes the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . This reaction proceeds via a Knoevenagel condensation followed by 6π-electrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves eco-friendly synthesis methods. For instance, the use of ammonium acetate-mediated formal oxa-[3 + 3] cycloaddition has been reported to be an effective and green approach . This method not only provides high yields but also minimizes the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
Chlamydosporal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Chlamydosporal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of Chlamydosporal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyran derivatives such as:
- 2H-Pyran, 3,4-dihydro-2-methoxy-
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives .
Uniqueness
What sets Chlamydosporal apart is its unique structural features, including the presence of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
134152-11-7 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.228 |
Nombre IUPAC |
(6S,8aS)-5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydropyrano[2,3-b]pyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-5-15-11(2)9(10(6)13)7(14-3)4-8(12)16-11/h4,6,13H,5H2,1-3H3/t6-,11-/m0/s1 |
Clave InChI |
KZWDBDMVXZKACU-KGFZYKRKSA-N |
SMILES |
CC1COC2(C(=C1O)C(=CC(=O)O2)OC)C |
Sinónimos |
chlamydosporal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


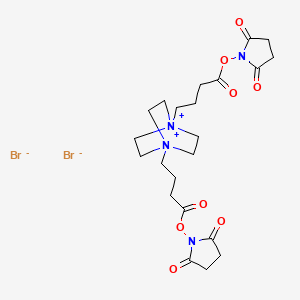
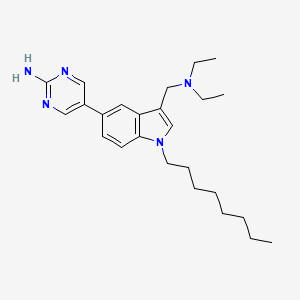
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
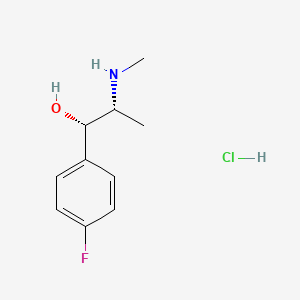
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)
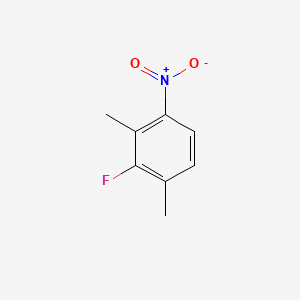
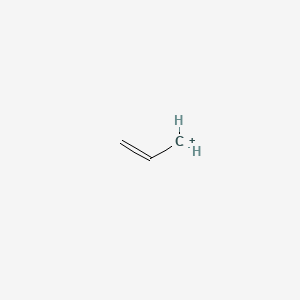
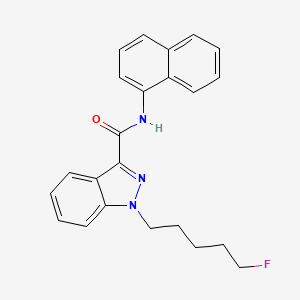
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)

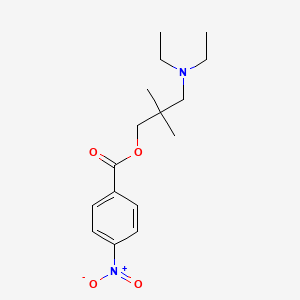
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)
![2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593029.png)
